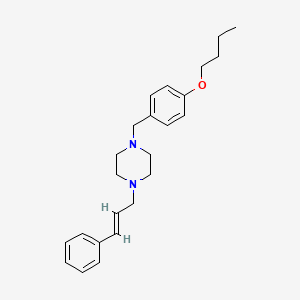![molecular formula C16H14Cl2N2O3 B5382009 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5382009.png)
3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one, also known as CCMP, is a chemical compound that has shown promising results in scientific research applications. CCMP is a pyridinone derivative that is synthesized by the reaction of 3-chloro-5-pyridin-2-yl-1,2,4-oxadiazole with 4-chlorophenylmorpholine in the presence of a base. In
作用机制
The mechanism of action of 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one is not fully understood, but it is believed to act by inhibiting certain enzymes involved in cellular processes. 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has been found to inhibit the activity of several kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one may disrupt the normal functioning of cancer cells, leading to their death. 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has also been found to inhibit the activity of certain enzymes involved in the replication of viruses, which may explain its potential as an anti-viral agent.
Biochemical and Physiological Effects:
3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has been found to have several biochemical and physiological effects. In animal models, 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has been found to reduce inflammation and oxidative stress, which are key factors in the development of many diseases. 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
实验室实验的优点和局限性
One advantage of using 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one in lab experiments is its ability to inhibit the activity of certain enzymes involved in cellular processes. This makes it a useful tool for studying the role of these enzymes in disease development. However, one limitation of using 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one is its potential toxicity, as it has been found to be toxic to some cell types at high concentrations.
未来方向
There are several future directions for the study of 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one. One direction is to further explore its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells, as well as its potential for use in combination with other anti-cancer agents. Another direction is to further explore its potential as an anti-inflammatory agent, as well as its potential for use in treating other inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one, which could lead to the development of more effective treatments for a variety of diseases.
合成方法
3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one is synthesized by the reaction of 3-chloro-5-pyridin-2-yl-1,2,4-oxadiazole with 4-chlorophenylmorpholine in the presence of a base. The reaction is carried out in a suitable solvent such as DMF or DMSO at an elevated temperature. The product is then purified by column chromatography to obtain pure 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one.
科学研究应用
3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has shown promising results in scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models of inflammatory diseases. Additionally, 3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has been studied for its potential as an anti-viral agent, as it has been found to inhibit the replication of certain viruses in vitro.
属性
IUPAC Name |
3-chloro-5-[2-(4-chlorophenyl)morpholine-4-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-12-3-1-10(2-4-12)14-9-20(5-6-23-14)16(22)11-7-13(18)15(21)19-8-11/h1-4,7-8,14H,5-6,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMZAUXAQOJZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CNC(=O)C(=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[6-(methoxymethyl)pyrimidin-4-yl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5381936.png)
![(3aS*,6aR*)-5-(2-fluorobenzyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5381941.png)
![6-[(4aS*,8aR*)-1-(4-hydroxybutyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5381953.png)
![2-{[3-(1-pyrrolidinyl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5381959.png)

![2-{[(2R*,3R*)-2-hydroxy-3-methoxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5381969.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(methylthio)benzamide](/img/structure/B5381976.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B5381993.png)
![3-(butylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5382001.png)


![(3R*,4R*)-1-[(3,5-dichloro-4-pyridinyl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5382020.png)

![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5382045.png)